molecular formula C12H14N4O2 B12933093 1-Imidazolidinecarboximidic acid, ethyl ester CAS No. 18755-65-2

1-Imidazolidinecarboximidic acid, ethyl ester

Katalognummer: B12933093
CAS-Nummer: 18755-65-2
Molekulargewicht: 246.27 g/mol
InChI-Schlüssel: ZQTVQQCLELPBHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isocyanate with a suitable amine and a ketone or aldehyde to form the imidazole ring. The reaction is usually carried out in the presence of a catalyst such as an acid or base, and under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, hydroxyl derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways, leading to changes in cell signaling and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

18755-65-2

Molekularformel

C12H14N4O2

Molekulargewicht

246.27 g/mol

IUPAC-Name

ethyl 2-amino-5-oxo-4-phenyl-4H-imidazole-3-carboximidate

InChI

InChI=1S/C12H14N4O2/c1-2-18-12(14)16-9(10(17)15-11(16)13)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3,(H2,13,15,17)

InChI-Schlüssel

ZQTVQQCLELPBHG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=N)N1C(C(=O)N=C1N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.